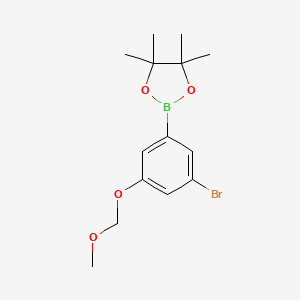

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

Descripción

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester (CAS: Refer to for analogous structures) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aryl compounds. Its structure features a bromine atom at the 5-position and a methoxymethoxy (-OCH2OCH3) group at the 3-position of the phenyl ring, both of which influence its electronic and steric properties. The pinacol ester group enhances solubility in organic solvents and stabilizes the boron center, making it a preferred reagent in pharmaceutical and materials chemistry .

Propiedades

Fórmula molecular |

C14H20BBrO4 |

|---|---|

Peso molecular |

343.02 g/mol |

Nombre IUPAC |

2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |

Clave InChI |

NHDMQELDMJCFDV-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Various nucleophiles for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Substituted Aromatics: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is an organoboron compound with a boronic acid pinacol ester group, a bromine atom, and a methoxymethoxy substituent on the phenyl ring. Its molecular weight is approximately 343.020 g/mol. The unique structure of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester makes it a valuable intermediate in organic synthesis, especially in coupling reactions.

Scientific Research Applications

The compound 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester has several applications across various fields:

- Organic Synthesis: It serves as a building block in creating complex molecules . The bromine atom allows for further substitution reactions, while the methoxymethoxy group enhances solubility and potential interaction sites.

- Medicinal Chemistry: Boron-containing compounds, including 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester, have garnered interest for their biological activities. Boronic acids can exhibit anticancer, antibacterial, and antiviral activity and can be used as sensors and delivery agents .

- Coupling Reactions: It is particularly useful as an intermediate in coupling reactions due to its unique structure.

- Drug Development: It can be used to improve the bioavailability of drugs . Replacing a hydroxyl group with a boronic acid can substantially reduce first-pass metabolism, leading to significant improvement in bioavailability while maintaining pharmacological properties .

Analogues of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

Several compounds share structural similarities with 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Lacks bromine and methoxymethoxy groups | Less versatile in reactions |

| 4-Fluorophenylboronic Acid Pinacol Ester | Contains fluorine but lacks methoxymethoxy | Different electronic properties |

| 2-Methoxymethoxyphenylboronic Acid Pinacol Ester | Lacks bromine but has methoxymethoxy | Affects reactivity due to missing bromine |

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine and methoxymethoxy substituents influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Structural and Electronic Effects

Substituent Position and Reactivity

- The bromine at the 5-position (meta to boron) in both compounds facilitates ortho-directed reactions but may alter electronic effects depending on substituent proximity .

- 3-(Methoxymethoxy)phenylboronic acid pinacol ester (CAS: 1245824-36-5): Lacks the bromine atom, resulting in a less electron-deficient aromatic ring. This reduces its utility in reactions requiring electron-withdrawing groups to activate coupling partners .

Electronic Effects of Halogens and Protecting Groups

- Bromine (electron-withdrawing) at the 5-position in the target compound decreases electron density at the boron center, enhancing electrophilicity and reactivity in Suzuki couplings.

- The methoxymethoxy group (electron-donating) at the 3-position increases solubility in polar solvents like acetone and chloroform but may slow hydrolysis compared to esters with hydroxyl or acetamide substituents .

Solubility Profiles

Pinacol esters universally exhibit higher solubility in organic solvents than their boronic acid counterparts. Key comparisons:

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |

|---|---|---|---|

| Target Compound | High | High | Moderate |

| Phenylboronic Acid | Moderate | High | Very Low |

| 5-Bromo-2-methoxyphenyl pinacol ester | High | High | Low |

| 3-(Methoxymethoxy)phenyl pinacol ester | High | High | Moderate |

Data derived from solubility studies of phenylboronic esters ().

The target compound’s bromine and methoxymethoxy groups balance polarity, enabling miscibility in both polar (chloroform) and moderately non-polar solvents.

Hydrolysis Kinetics

Hydrolysis rates in aqueous solutions depend on substituent electronic effects:

| Compound | Hydrolysis Half-Life (pH 7.4) | Key Substituents |

|---|---|---|

| Target Compound | ~30–60 minutes (estimated) | 5-Br (EWG), 3-OCH2OCH3 (EDG) |

| Para-Hydroxy-phenylboronic pinacol ester | ~10 minutes | -OH (EDG) |

| Para-Acetamido-phenylboronic ester | ~10 minutes | -NHCOCH3 (moderate EDG) |

| Para-Amino-phenylboronic ester | ~3 hours | -NH2 (strong EDG) |

The target’s bromine (electron-withdrawing) likely slows hydrolysis compared to hydroxyl- or acetamido-substituted esters, while the methoxymethoxy group (electron-donating) counteracts this effect, leading to intermediate stability.

Actividad Biológica

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is a notable organoboron compound that has attracted significant interest due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is C₁₃H₁₅BBrO₄, with a molecular weight of approximately 343.020 g/mol. The compound features a bromine atom and a methoxymethoxy substituent on the phenyl ring, which enhances its reactivity and solubility in various organic solvents. These structural characteristics contribute to its unique biological activity profile.

Synthesis

The synthesis of 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves several steps, including:

- Formation of Boronic Acid : The initial step often involves the reaction of phenylboronic acid with bromine to introduce the bromine substituent.

- Methylation : The methoxymethoxy group is introduced through methylation reactions using suitable reagents.

- Pinacol Ester Formation : Finally, the boronic acid is converted to its pinacol ester form via reaction with pinacol under acidic conditions.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological activity.

Biological Activity

Research indicates that boronic acids can exhibit various biological activities, including:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Anticancer Properties : Some studies have shown that compounds similar to 5-bromo-3-(methoxymethoxy)phenylboronic acid exhibit cytotoxic effects against cancer cell lines.

- Antibacterial Activity : Certain boron-containing compounds have demonstrated effectiveness against bacterial infections.

The mechanism of action for 5-bromo-3-(methoxymethoxy)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxymethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity through pathways that may include inhibition of enzyme activity or modulation of receptor signaling.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester.

- Anticancer Activity : A study examined a series of phenylboronic acids for their ability to inhibit tumor growth in vitro. Compounds structurally related to 5-bromo-3-(methoxymethoxy)phenylboronic acid showed significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition : Research on enzyme inhibitors highlighted that boronic acids can be potent inhibitors of serine proteases. The unique structure of 5-bromo-3-(methoxymethoxy)phenylboronic acid enhances its binding affinity, making it a candidate for further investigation in therapeutic applications .

Comparison with Similar Compounds

To understand the uniqueness of 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Lacks bromine and methoxymethoxy groups | Limited enzyme inhibition |

| 4-Fluorophenylboronic Acid Pinacol Ester | Contains fluorine but lacks methoxymethoxy | Different electronic properties; some anticancer activity |

| 2-Methoxymethoxyphenylboronic Acid Pinacol Ester | Lacks bromine but has methoxymethoxy | Reduced reactivity due to missing bromine |

The combination of both bromine and methoxymethoxy groups in 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester enhances its reactivity profile, making it suitable for a broader range of applications compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.